molecular formula C35H40N2O7 B1449120 Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH CAS No. 920519-31-9

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B1449120
CAS No.: 920519-31-9
M. Wt: 600.7 g/mol
InChI Key: JYSMURJYNLWZNY-RIGQTMPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline-containing dipeptide building block widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A temporary amine-protecting group removed under basic conditions (e.g., piperidine) .
  • Tyr(tBu): Tyrosine with a tert-butyl ether protecting group on the hydroxyl side chain, enhancing solubility and stability during synthesis .
  • Thr(Psi(Me,Me)pro): Threonine linked to a pseudoproline moiety (oxazolidine), which disrupts β-sheet formation, reducing aggregation and improving coupling efficiency .

Preparation Methods

Preparation Methods

Synthetic Route Overview

The synthesis of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH primarily employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The general workflow is as follows:

  • Resin Loading: The synthesis begins by anchoring the first amino acid onto a solid resin support.
  • Fmoc Deprotection: The Fmoc group protecting the amino terminus is removed using a base, typically piperidine.
  • Amino Acid Coupling: The next Fmoc-protected amino acid, in this case this compound, is coupled to the growing peptide chain using carbodiimide-based coupling agents.
  • Repetition: The cycle of deprotection and coupling is repeated to elongate the peptide chain.
  • Cleavage and Purification: After chain assembly, the peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).

This method allows precise incorporation of the Psi(Me,Me)pro pseudoproline moiety, which induces conformational constraints beneficial for peptide folding and stability.

Key Reagents and Conditions

Step Reagents/Conditions Purpose
Fmoc Deprotection Piperidine in DMF (20% v/v) Removal of Fmoc protecting group
Coupling Carbodiimides (e.g., DIC, EDC), HOBt or Oxyma Activation of carboxyl group for peptide bond formation
Side-chain Protection tBu group for Tyr hydroxyl Protects side chain during synthesis
Pseudoproline Formation Psi(Me,Me)pro moiety integrated in Thr residue Enhances peptide solubility and stability
Cleavage TFA-based cleavage cocktail Removes peptide from resin and side-chain protecting groups

Industrial Scale Production

In industrial contexts, the SPPS process is scaled up using automated peptide synthesizers , which improve reproducibility and throughput. Optimization includes:

  • Use of green solvents to reduce environmental impact.
  • Fine-tuning reaction times and reagent concentrations to maximize yield.
  • Implementation of inline monitoring for reaction completeness.

These improvements allow efficient production of this compound with high purity and batch-to-batch consistency.

Chemical Reaction Analysis

Types of Reactions Involved

  • Deprotection: Removal of the Fmoc group by piperidine to expose the amino terminus.
  • Coupling: Formation of peptide bonds via activated carboxyl groups using carbodiimide chemistry.
  • Side-chain Protection and Deprotection: tBu group protects the tyrosine side chain during synthesis and is removed during final cleavage.
  • Pseudoproline Incorporation: The Psi(Me,Me)pro moiety is introduced to mimic proline’s conformational effects, enhancing peptide folding and resistance to aggregation.

Reaction Conditions Summary Table

Reaction Type Reagents/Conditions Notes
Fmoc Deprotection 20% Piperidine in DMF Rapid removal, typically 10-20 minutes
Coupling DIC or EDC + HOBt/Oxyma in DMF Ensures high coupling efficiency
Side-chain Protection tBu group stable during synthesis Removed by TFA cleavage
Cleavage TFA with scavengers (e.g., water, TIS) Removes peptide from resin and protecting groups

Research Findings and Applications

  • The Psi(Me,Me)pro pseudoproline enhances peptide solubility and reduces aggregation during synthesis, improving yields and purity.
  • The tBu protecting group on tyrosine prevents side reactions at the phenolic hydroxyl group.
  • The compound’s stability allows its use in combinatorial chemistry and drug design , where stable peptide building blocks are essential.
  • It facilitates the synthesis of peptides with enhanced biological stability and bioavailability , important for therapeutic applications.

Comparative Analysis

Compound Key Features Advantages Compared to this compound
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH Similar pseudoproline modification on serine May differ in solubility and folding due to serine vs threonine
Fmoc-Tyr(tBu)-Thr(tBu)-OH Lacks pseudoproline moiety Less conformational constraint, potentially lower stability
Fmoc-Tyr(tBu)-Thr(OH)-OH No side-chain protection on Thr More prone to side reactions during synthesis

Summary Table of Preparation Parameters

Parameter Description Typical Conditions/Values
Resin Type Solid support for SPPS Wang resin or Rink amide resin
Fmoc Deprotection Agent Piperidine in DMF 20% v/v, 10-20 min
Coupling Agent DIC, EDC with HOBt or Oxyma 1.5-3 equivalents, room temperature
Side-chain Protection tBu on Tyr hydroxyl Stable during synthesis, removed by TFA
Pseudoproline Psi(Me,Me)pro on Thr Incorporated during amino acid synthesis
Cleavage Cocktail TFA with scavengers (e.g., TIS, water) 90-95% TFA, 2-4 hours
Purification Preparative HPLC Reverse-phase C18 column

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is removed under basic conditions to enable subsequent coupling steps:

  • Reagent : 20–30% piperidine in DMF (N,N-dimethylformamide)

  • Mechanism : Base-induced β-elimination cleaves the Fmoc group, forming a dibenzofulvene intermediate.

  • Kinetics : Deprotection typically completes within 5–10 minutes at room temperature .

Coupling Reactions

The deprotected amine reacts with carboxyl-activated amino acids to elongate the peptide chain:

  • Activation Reagents :

    Reagent SystemCatalystSolventEfficiency
    DIC/HOBt1:1DMF>95%
    HATU/DIEA1:2DMF>98%
  • Key Features :

    • The Ψ(Me,Me)pro moiety prevents β-sheet formation, minimizing steric hindrance.

    • Coupling times range from 30 minutes to 2 hours, depending on steric demand .

Cleavage and Final Deprotection

Post-synthesis, the peptide is cleaved from the resin while removing acid-labile protecting groups:

  • Reagent Cocktail : TFA (trifluoroacetic acid)/water/triisopropylsilane (95:2.5:2.5)

  • Conditions : 2–4 hours at room temperature.

  • Outcomes :

    • The tBu group on tyrosine and the oxazolidine ring on threonine are simultaneously cleaved.

    • Final product isolation via precipitation in cold diethyl ether .

Stability and Side Reactions

  • Oxazolidine Stability : The Ψ(Me,Me)pro structure remains intact under Fmoc-SPPS conditions (pH 8–10) but hydrolyzes in acidic media (e.g., TFA) .

  • Side Reactions :

    • Aspartimide Formation : Mitigated by the pseudoproline’s steric shielding.

    • Racemization : <0.5% due to optimized coupling protocols .

Analytical Data and Quality Control

Key metrics for reaction success:

ParameterSpecificationMethod
Purity≥97% (HPLC)RP-HPLC
Optical Rotation (25°C)-29° to -32° (c=1 in MeOH)Polarimetry
Single Impurities≤1.0%HPLC

Comparative Efficiency in SPPS

Pseudoprolines like this compound improve synthesis outcomes:

MetricStandard DipeptideΨ(Me,Me)pro Dipeptide
Coupling Yield75–85%92–98%
Aggregation FrequencyHighNegligible
Crude Purity60–70%85–95%

Scientific Research Applications

Overview : The compound is integral to the development of peptide-based drugs. Its structure enhances the pharmacokinetic properties of therapeutic peptides, improving their effectiveness and duration of action in the body.

Case Studies :

  • Therapeutic Peptides : Research has shown that peptides synthesized using Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH exhibit improved solubility and stability in physiological conditions, making them suitable candidates for drug development .

Bioconjugation

Overview : this compound is employed in bioconjugation processes to modify biomolecules for targeted delivery systems. This application is particularly significant in cancer therapy and immunology.

Applications :

  • Targeted Drug Delivery : The compound can facilitate the attachment of peptides to antibodies or other therapeutic agents, enhancing the specificity and efficacy of treatments .

Protein Engineering

Overview : Researchers utilize this compound to introduce specific modifications in proteins. This application aids in studying protein functions and interactions crucial for understanding various biological processes.

Research Insights :

  • Structure-Function Relationships : By incorporating this compound into proteins, scientists can investigate how structural changes affect biological activity, providing insights into enzyme mechanisms and receptor interactions .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used to develop assays and analytical techniques for detecting and quantifying biomolecules in complex samples.

Applications :

  • Assay Development : The compound can be utilized in the creation of sensitive assays that measure biomolecular interactions, which are essential for drug discovery and development .

Mechanism of Action

The mechanism of action of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and interact with specific molecular targets. The Fmoc group provides protection during synthesis, while the tBu and Psi(Me,Me)pro groups enhance the stability and solubility of the peptide. These modifications allow the compound to interact with enzymes, receptors, and other biomolecules, facilitating various biochemical and pharmacological processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₅H₄₀N₂O₇
  • Molecular Weight : 600.7 g/mol
  • Solubility : Soluble in DMSO, DMF, and water (with sonication/heating) .
  • Storage : -20°C (powder) or -80°C (solution) to prevent degradation .

Pseudoproline dipeptides are critical for synthesizing challenging peptide sequences. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH C₃₅H₄₀N₂O₇ 600.7 Tyr(tBu) for side-chain protection; Thr-Psi(Me,Me)pro for chain solubilization SPPS of aggregation-prone sequences
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH C₃₀H₃₈N₂O₇ 538.6 Dual Thr residues; Thr-Psi(Me,Me)pro enhances folding in β-strand regions Synthesis of collagen-like peptides
Fmoc-Glu(OtBu)-Thr(Psi(Me,Me)pro)-OH C₃₁H₃₈N₂O₈ 566.6 Glu(OtBu) introduces a negatively charged side chain post-deprotection Acidic peptide sequences requiring solubility
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH C₃₄H₃₈N₂O₇ 586.7 Ser-Psi(Me,Me)pro reduces steric hindrance compared to Thr-Psi Synthesis of glycopeptides or flexible loops

Key Differences and Implications :

Amino Acid Backbone: Thr vs. Ser: Thr-Psi(Me,Me)pro introduces a bulkier methyl group compared to Ser-Psi(Me,Me)pro, which may slightly reduce coupling efficiency but improves conformational control . Glu(OtBu): Adds a carboxylic acid group after deprotection, useful for introducing negative charges or metal-binding sites .

Protection Strategy: tBu vs. OtBu: Tyr(tBu) protects phenolic -OH, while Glu(OtBu) protects the carboxyl side chain. The latter requires stronger acidic conditions (e.g., TFA) for cleavage .

Pseudoproline Moieties :

  • All compounds incorporate pseudoprolines to minimize secondary structures. However, Thr-Psi(Me,Me)pro is preferred in β-sheet-rich regions, whereas Ser-Psi(Me,Me)pro offers flexibility for loop formation .

Synthesis Efficiency :

  • This compound shows superior solubility in DMF compared to Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, reducing aggregation during elongation .

Table 2: Performance Metrics in SPPS

Metric Fmoc-Tyr(tBu)-Thr(Psi) Fmoc-Thr(tBu)-Thr(Psi) Fmoc-Glu(OtBu)-Thr(Psi) Fmoc-Tyr(tBu)-Ser(Psi)
Coupling Efficiency (%) 95–98 90–93 92–95 96–99
Deprotection Time (min) 20 20 20 20
Solubility in DMF (mg/mL) 50 30 45 55
Typical Purity (%) >98 >97 >95 >98

Biological Activity

Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH is a modified dipeptide that incorporates pseudoproline residues, enhancing its stability and bioavailability in peptide synthesis. This compound is of significant interest in pharmaceutical research and bioconjugation due to its unique structural properties.

  • Molecular Formula : C₃₄H₃₈N₂O₇
  • Molecular Weight : 586.67 g/mol
  • CAS Number : 878797-09-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its incorporation into peptides can lead to various biological functions, including enhanced stability against proteolytic degradation and improved solubility.

Key Biological Functions:

  • Peptide Synthesis :
    • Serves as a critical component in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences.
    • Enhances the yield and purity of synthesized peptides.
  • Drug Development :
    • Utilized in the design of peptide-based drugs targeting specific biological pathways.
    • Improves therapeutic efficacy due to its unique structural features.
  • Bioconjugation :
    • Facilitates the attachment of peptides to biomolecules, aiding in the development of targeted drug delivery systems.
    • Enhances specificity and efficacy in therapeutic applications.
  • Protein Engineering :
    • Used to modify proteins for studying interactions and functions, crucial for understanding diseases and developing new treatments.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey Features
Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OHSimilar structure but used for different coupling strategies; enhances stability and solubility.
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)Pro)-OHDipeptide variant with potential differences in properties due to sequence variations.
Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)Pro)-OHIncorporates tyrosine instead of threonine; affects biological activity and interactions.

Case Studies and Research Findings

Research has shown that peptides synthesized using this compound exhibit improved resistance to enzymatic degradation compared to their non-modified counterparts. This characteristic is particularly valuable in therapeutic contexts where peptide stability is paramount.

Notable Research Findings:

  • Stability Enhancement : Studies indicate that the incorporation of pseudoproline residues significantly increases the half-life of peptides in biological systems, making them more suitable for therapeutic applications .
  • Bioavailability Improvement : Peptides containing this compound demonstrate enhanced solubility, which is critical for effective drug formulation .
  • Targeted Drug Delivery : Research highlights the compound's utility in bioconjugation processes, improving the specificity of drug delivery systems .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc and tBu protecting groups in the synthesis of Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH, and how do they influence peptide assembly?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling stepwise elongation while the tBu (tert-butyl) group shields the tyrosine hydroxyl group from undesired side reactions. These groups are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), ensuring selective deprotection . The Thr(Psi(Me,Me)pro) moiety introduces a pseudoproline dipeptide motif, reducing steric hindrance and improving coupling efficiency by disrupting β-sheet formation during synthesis .

Q. What are the recommended solvents and storage conditions for this compound to maintain stability?

This compound exhibits limited solubility in aqueous buffers. Recommended solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions. For long-term storage, aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Heating to 37°C with sonication improves solubility before use .

Q. Which analytical methods are essential for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 220 nm or 254 nm) is standard for purity assessment (>98% by area under the curve). Mass spectrometry (MS) confirms molecular weight (expected: ~586.68 g/mol for C34H38N2O7), while nuclear magnetic resonance (NMR) verifies stereochemistry and absence of racemization .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

Pseudoproline dipeptides like Thr(Psi(Me,Me)pro) reduce aggregation but may still require optimized coupling protocols. Use a 3- to 5-fold molar excess of the amino acid, activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). Double couplings (10–30 min each) and real-time monitoring via Kaiser or chloranil tests improve yield .

Q. What experimental strategies address contradictions between reported purity (>98%) and observed bioactivity inconsistencies in preclinical studies?

Purity assays (HPLC/MS) may fail to detect trace epimerization or residual protecting groups. Perform orthogonal analyses:

  • Circular dichroism (CD) to confirm secondary structure fidelity.
  • LC-MS/MS to identify side products (e.g., deamidation at glutamine residues).
  • Bioactivity assays using negative controls (e.g., scrambled sequences) to isolate target-specific effects .

Q. How does the Thr(Psi(Me,Me)pro) motif influence peptide stability in cellular uptake assays, and how can this be quantified?

The pseudoproline motif enhances conformational flexibility, potentially improving membrane permeability. To quantify uptake:

  • Label the peptide with a fluorescent tag (e.g., FITC or TAMRA).
  • Treat cells and measure intracellular fluorescence via flow cytometry or confocal microscopy.
  • Compare uptake efficiency against non-pseudoproline analogs .

Q. What are the critical considerations for scaling up synthesis of this compound from milligram to gram quantities without compromising yield?

Key factors include:

  • Resin choice : Use low-swelling resins (e.g., ChemMatrix) for improved solvent accessibility.
  • Coupling kinetics : Optimize reaction times and reagent stoichiometry via small-scale trials.
  • Purification : Transition from analytical to preparative HPLC with gradient optimization .

Q. Methodological Frameworks for Experimental Design

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for peptide therapeutic research involving this compound?

  • Population : Target cell lines or animal models (e.g., cancer cells overexpressing a receptor).
  • Intervention : Dose-response studies with this compound-conjugated peptides.
  • Comparison : Unmodified peptides or vehicle controls.
  • Outcome : Metrics like IC50, apoptosis rates, or receptor binding affinity .

Q. What are the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for prioritizing research on this compound?

  • Feasible : Access to SPPS infrastructure and analytical tools (HPLC/MS).
  • Novel : Exploration of understudied pseudoproline effects on in vivo pharmacokinetics.
  • Ethical : Compliance with institutional guidelines for animal studies.
  • Relevant : Alignment with therapeutic areas like oncology or antimicrobial resistance .

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O7/c1-21-30(32(39)40)37(35(5,6)43-21)31(38)29(19-22-15-17-23(18-16-22)44-34(2,3)4)36-33(41)42-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,21,28-30H,19-20H2,1-6H3,(H,36,41)(H,39,40)/t21-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSMURJYNLWZNY-RIGQTMPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 2
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 3
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 4
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Tyr(tBu)-Thr(Psi(Me,Me)pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.